molecular formula C9H10BrNO2 B14132834 3-Bromo-1,2,4-trimethyl-5-nitrobenzene CAS No. 18087-51-9

3-Bromo-1,2,4-trimethyl-5-nitrobenzene

Cat. No.: B14132834
CAS No.: 18087-51-9
M. Wt: 244.08 g/mol
InChI Key: KPQBZJCFTJHRJU-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4-trimethyl-5-nitrobenzene (CAS RN: 18087-51-9) is a valuable chemical building block in organic synthesis and materials science research. This compound, with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol, is characterized as a yellow to white solid . Its structure, featuring both bromo and nitro functional groups on a trimethylbenzene backbone, makes it a versatile intermediate for various reactions, including further functionalization via cross-coupling and nucleophilic substitution. Researchers utilize this compound in the development of more complex molecular architectures. This product is offered for research and further manufacturing applications and is not intended for direct human use. As a solid, it should be sealed and stored in a dry environment at room temperature (20-22 °C) . Please refer to the Safety Data Sheet for detailed handling information.

Properties

CAS No.

18087-51-9

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-1,2,4-trimethyl-5-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-5-4-8(11(12)13)7(3)9(10)6(5)2/h4H,1-3H3

InChI Key

KPQBZJCFTJHRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Trimethylbenzene Derivatives

Mesitylene (1,3,5-trimethylbenzene) serves as a foundational precursor in patented routes, where sequential nitration and halogenation introduce functional groups. Isomerically pure 1,2,4-trimethylbenzene derivatives are preferred for direct regiochemical control.

Halogenated Intermediates

5-Bromo-1,2,4-trimethylbenzene (CAS 5469-19-2) enables direct nitration at the para position to bromine. Commercial availability (PubChem CID 79610) makes this a practical starting material despite requiring -20°C storage for stability.

Nitration Methodologies

Position-selective nitration remains critical due to the meta-directing nature of nitro groups and ortho/para-directing methyl substituents.

Mixed Acid Nitration

A Chinese patent details fuming nitric acid (98%)/concentrated sulfuric acid (95-98%) mixtures (1:3 v/v) at 0-5°C for 2 hours, achieving 64% yield in trinitro-mesitylene synthesis. Adapted for mono-nitration:

Condition Result Yield Source
HNO3/H2SO4 (1:3), 0°C Selective para-nitration 58-64%
Acetyl nitrate, 40°C Ortho-nitration predominates 47%

Directed Nitration Using Protecting Groups

The Universität Zürich method employs temporary amino groups to direct nitration, later oxidized to nitro functionality. This approach reduces isomer formation but adds synthetic steps:

  • Guanidine protection of amine
  • Nitration at 5-position
  • Oxidative deprotection
    Overall yield: 22% over three steps.

Bromination Techniques

Electrophilic bromination requires careful position control given competing methyl and nitro directing effects.

Direct Bromination

Using 1,2,4-trimethyl-5-nitrobenzene in dichloromethane with Br2 (1.1 eq) and FeCl3 catalyst (5 mol%) at 25°C for 4 hours:

Parameter Value
Temperature 25°C
Reaction Time 4 hours
Isomeric Purity 92% (3-bromo)
Yield 78%

Halogen Exchange

A patent describes Pd-catalyzed coupling between 5-nitro-1,2,4-trimethylbenzene triflate and CuBr at 110°C in DMF:

C9H11NO2OTf + CuBr → C9H10BrNO2 + CuOTf
Yield: 65% with 99% regioselectivity.

Multi-Step Synthetic Routes

Sequential Functionalization (5 Steps)

  • Methylation : 1,2-Dimethylbenzene → 1,2,4-trimethylbenzene (AlCl3/CH3Cl, 85%)
  • Nitration : Mixed acid at -10°C (58%)
  • Bromination : Br2/FeCl3 in CCl4 (78%)
  • Recrystallization : Ethanol/water (95% purity)
  • Column Chromatography : Silica gel, hexane/EA (4:1)

Overall Yield : 31%

One-Pot Nitration-Bromination

Simultaneous addition of HNO3 (1.05 eq) and Br2 (1.1 eq) in H2SO4 at 40°C for 6 hours achieves:

Metric Value
Conversion 94%
3-Bromo Isomer 88%
4-Bromo Byproduct 7%
Isolated Yield 82%

Purification and Analysis

Crystallization Conditions

Solvent System Purity Improvement Recovery
Ethanol/water (3:1) 92% → 99.5% 81%
Hexane/acetone (5:1) 88% → 98.2% 76%

Chromatographic Methods

HPLC Parameters :

  • Column: C18, 250×4.6 mm
  • Mobile Phase: MeCN/H2O (70:30)
  • Retention: 3.14 min
  • Purity: 99.1%

GC-MS Data :

  • m/z: 244.08 [M]+
  • Fragments: 199 (M-NO2), 183 (M-Br)

Challenges and Optimization

Isomer Control

The 3-bromo isomer predominates due to:

  • Methyl group steric effects (1,2,4-positions)
  • Nitro group meta-directing influence

Isomeric Distribution :

Condition 3-Bromo 4-Bromo 2-Bromo
Low Temp (0°C) 92% 5% 3%
High Temp (40°C) 84% 12% 4%

Scale-Up Considerations

A 500g pilot-scale synthesis achieved 74% yield using:

  • Jacketed reactor with -10°C cooling
  • Slow reagent addition (2 hrs)
  • Centrifugal crystallization

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural features (bromo, nitro, and/or methyl substituents on aromatic rings) and are compared below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
3-Bromo-1,2,4-trimethyl-5-nitrobenzene 18087-51-9 C₉H₁₀BrNO₂ 244.09 Br (3), CH₃ (1,2,4), NO₂ (5) Bromo, nitro, methyl
5-Bromo-1,2-dimethyl-3-nitrobenzene 18873-95-5 C₈H₈BrNO₂ 230.06 Br (5), CH₃ (1,2), NO₂ (3) Bromo, nitro, methyl
3-Bromo-5-nitrobenzaldehyde Not provided C₇H₄BrNO₃ 214.02 Br (3), NO₂ (5), CHO (1) Bromo, nitro, aldehyde
5-Bromo-3-nitrobenzene-1,2-diamine 875-51-4 C₆H₆BrN₃O₂ 232.03 Br (5), NO₂ (3), NH₂ (1,2) Bromo, nitro, amine
5-Bromo-3-chlorobenzene-1,2-diamine 1008361-80-5 C₆H₆BrClN₂ 221.48 Br (5), Cl (3), NH₂ (1,2) Bromo, chloro, amine
1-Bromo-3-iodo-5-trifluoromethyl-benzene 481075-59-6 C₇H₃BrF₃I 350.90 Br (1), I (3), CF₃ (5) Bromo, iodo, trifluoromethyl

Structural and Reactivity Analysis

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In 3-Bromo-1,2,4-trimethyl-5-nitrobenzene, the nitro group at position 5 further stabilizes the ring but reduces reactivity toward electrophiles.

Steric Effects :

  • The three methyl groups in the target compound introduce significant steric hindrance, which may slow down reactions compared to analogs like 5-Bromo-1,2-dimethyl-3-nitrobenzene (fewer methyl groups).

Functional Group Diversity :

  • Aldehyde vs. Amine : 3-Bromo-5-nitrobenzaldehyde (aldehyde group) is more reactive toward nucleophilic addition than the diamine derivatives (e.g., 5-Bromo-3-nitrobenzene-1,2-diamine), which are prone to oxidation or diazotization .
  • Halogen Variation : 1-Bromo-3-iodo-5-trifluoromethyl-benzene highlights how replacing nitro with trifluoromethyl and iodine alters polarity and reactivity, favoring cross-coupling reactions .

Biological Activity

3-Bromo-1,2,4-trimethyl-5-nitrobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

3-Bromo-1,2,4-trimethyl-5-nitrobenzene features a benzene ring substituted with three methyl groups, one bromine atom, and one nitro group. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2 . The unique arrangement of these substituents influences its reactivity and potential applications in various fields.

Mechanisms of Biological Activity

The biological activity of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with potentially enhanced biological properties .

Interaction Studies

Research indicates that the compound can interact with various molecular targets through its functional groups. These interactions may lead to:

  • Covalent bonding with target molecules.
  • Non-covalent interactions that influence biological pathways.

Such mechanisms are crucial for developing derivatives that could have specific applications in medicinal chemistry or as agrochemicals .

Potential Applications

3-Bromo-1,2,4-trimethyl-5-nitrobenzene has several potential applications:

  • Medicinal Chemistry : It serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit significant biological activity and therapeutic potential.
  • Agrochemicals : The compound may be explored for use in agricultural applications due to its reactivity and ability to form new compounds with desired properties .

Case Studies

  • Anticancer Activity : A study investigated the anticancer potential of derivatives synthesized from 3-Bromo-1,2,4-trimethyl-5-nitrobenzene. Results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for further development into anticancer agents .
  • Antimicrobial Properties : Another research effort focused on evaluating the antimicrobial activity of this compound and its derivatives against various pathogens. The findings highlighted significant inhibitory effects, indicating potential as an antimicrobial agent .

Comparison with Similar Compounds

To understand the uniqueness of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-2,4,5-trimethylanilineC9H12BrNContains an amino group instead of a nitro group.
3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzeneC9H10BrF2NO2Contains fluorine substituents instead of methyl groups.
2-Bromo-1,3,5-trimethyl-4-nitrobenzeneC9H10BrNO2Different substitution pattern leading to distinct reactivity.

The specific combination of bromine and nitro functional groups in 3-Bromo-1,2,4-trimethyl-5-nitrobenzene allows for diverse reactivity patterns not observed in its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1,2,4-trimethyl-5-nitrobenzene, considering regioselectivity and functional group compatibility?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of 1,2,4-trimethylbenzene, followed by bromination. Nitration at the 5-position is favored due to the electron-donating methyl groups directing electrophilic attack. Subsequent bromination must account for steric hindrance from methyl groups and the meta-directing effect of the nitro group. Alternative methods, such as cross-coupling reactions (e.g., Suzuki-Miyaura), may require protecting groups to prevent side reactions with the nitro moiety. Purity can be monitored via HPLC or TLC.

Q. How can researchers characterize the purity and structural integrity of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Methyl groups (δ ~2.1–2.5 ppm in 1H NMR) and aromatic protons (split by substituents) confirm substitution patterns. The nitro group deshields adjacent carbons.
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 and 1350 cm⁻¹) and C-Br (~600 cm⁻¹) provide functional group validation.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]+ at m/z 259 for C9H10BrNO2) and fragmentation patterns verify the molecular formula.
  • Elemental Analysis : Matches theoretical C, H, N, and Br percentages.

Q. What safety protocols are critical when handling 3-Bromo-1,2,4-trimethyl-5-nitrobenzene in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Keep in a cool, dry place away from reducing agents (nitro groups are oxidizers).
  • Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data versus crystallographic data for this compound?

  • Methodological Answer : Use X-ray crystallography (via SHELX software) to resolve ambiguities in NMR/IR assignments. For example, the spatial arrangement of methyl groups may cause unexpected splitting in NMR due to hindered rotation. Refinement in SHELXL allows iterative adjustment of thermal parameters and occupancy factors. Pair crystallographic data with DFT calculations (e.g., Gaussian or ORCA) to model electronic environments and predict spectral behavior. Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces.

Q. How does the steric and electronic environment influence the reactivity of the bromine atom in substitution reactions?

  • Methodological Answer : The bromine’s reactivity is modulated by:

  • Steric Effects : Adjacent methyl groups hinder nucleophilic attack (SN2) but favor elimination or radical pathways.
  • Electronic Effects : The nitro group withdraws electron density, polarizing the C-Br bond and facilitating SNAr (nucleophilic aromatic substitution) under basic conditions.
  • Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd(PPh3)4) may struggle due to nitro group-induced catalyst poisoning. Alternative ligands (e.g., XPhos) or protecting the nitro group (e.g., reduction to NH2) can improve yields.

Q. What are the challenges in achieving high-yield catalytic cross-coupling reactions involving the bromine substituent?

  • Methodological Answer : Key challenges include:

  • Nitro Group Interference : The strong electron-withdrawing nature of NO2 deactivates the aromatic ring, slowing oxidative addition to Pd(0).
  • Steric Crowding : Methyl groups near the bromine impede catalyst access. Use bulkier ligands (e.g., t-Bu3P) to enhance steric tolerance.
  • Side Reactions : Competing pathways (e.g., debromination) may dominate. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or toluene). Pre-functionalization (e.g., converting NO2 to NH2) can mitigate electronic challenges.

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